4-Biphenylaldehyde oxime

Description

The exact mass of the compound 4-Biphenylaldehyde oxime is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93959. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Biphenylaldehyde oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Biphenylaldehyde oxime including the price, delivery time, and more detailed information at info@benchchem.com.

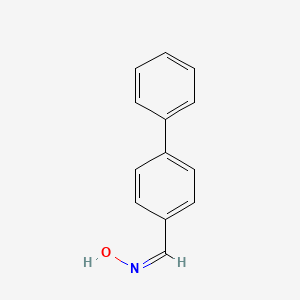

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[(4-phenylphenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c15-14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-10,15H/b14-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUNAWNXTMKAPFT-GXDHUFHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Biphenylaldehyde Oxime

<

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Biphenylaldehyde oxime, a derivative of biphenyl, is a compound of significant interest due to its unique structural features that confer a range of physicochemical properties relevant to medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its core properties, synthesis, and potential applications, underpinned by scientific principles and experimental data. The biphenyl moiety offers a rigid scaffold prevalent in many pharmacologically active agents, while the oxime group introduces versatile reactivity and potential for stereoisomerism. This document serves as a foundational resource for professionals engaged in the research and development of novel chemical entities.

Molecular Structure and Core Physicochemical Data

4-Biphenylaldehyde oxime possesses a molecular formula of C₁₃H₁₁NO and a molecular weight of 197.23 g/mol .[1] Its structure is characterized by a biphenyl group attached to an aldoxime functional group. This arrangement allows for geometric isomerism (E and Z configurations) around the C=N double bond, a factor that can significantly influence its biological activity and material properties.

Table 1: Key Physicochemical Properties

| Property | Value |

| CAS Number | 40143-27-9[1][2] |

| Molecular Formula | C₁₃H₁₁NO |

| Molecular Weight | 197.23 g/mol [1] |

| Appearance | Crystalline solid |

| Melting Point | Data for the parent aldehyde: 57-60 °C[3][4] |

| Boiling Point | Data for the parent aldehyde: 184 °C at 11 mmHg[3][4] |

| Solubility | Data for the parent aldehyde: Soluble in ethanol, acetone, and chloroform |

Note: Specific melting and boiling points for the oxime are not consistently reported across public domains; the data for the precursor, 4-biphenylcarboxaldehyde, is provided for reference.

Caption: Molecular structure of 4-biphenylaldehyde oxime.

Spectroscopic Profile

The structural elucidation of 4-biphenylaldehyde oxime relies on a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the biphenyl rings. A distinct singlet for the oxime hydroxyl proton (-NOH) and a singlet for the imine proton (-CH=N) are key diagnostic peaks. For the parent aldehyde, the aldehydic proton appears around 10.03 ppm.[5]

-

¹³C NMR Spectroscopy : The carbon NMR will display signals corresponding to the 13 unique carbon atoms in the molecule. The carbon of the C=N bond is a particularly informative signal.

-

Infrared (IR) Spectroscopy : The IR spectrum of an oxime typically exhibits a characteristic broad O-H stretching band around 3600 cm⁻¹, a C=N stretching vibration near 1665 cm⁻¹, and an N-O stretch around 945 cm⁻¹.[6]

-

Mass Spectrometry (MS) : Mass spectral analysis will confirm the molecular weight with a molecular ion peak corresponding to 197.23 m/z.

Synthesis and Reactivity

Synthetic Pathway

The synthesis of 4-biphenylaldehyde oxime is typically achieved through a condensation reaction between 4-biphenylaldehyde and hydroxylamine. This reaction is a standard method for the preparation of oximes from aldehydes and ketones.[6][7][8] The process is generally high-yielding and can be performed under mild conditions.

Caption: General synthesis workflow for 4-biphenylaldehyde oxime.

Key Reactions of the Oxime Functional Group

The oxime moiety is a versatile functional group capable of undergoing several important transformations.

-

Hydrolysis : Oximes can be hydrolyzed back to the corresponding aldehyde or ketone and hydroxylamine, typically under acidic conditions.[6]

-

Reduction : The C=N bond of the oxime can be reduced to form the corresponding primary amine.[6]

-

Beckmann Rearrangement : In the presence of an acid catalyst, aldoximes can rearrange to form amides.[7][8]

Relevance and Applications in Research and Development

Medicinal Chemistry

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[9][10][11] The introduction of an oxime group can further modulate the pharmacological profile of the biphenyl core. Oximes themselves are a class of compounds with diverse biological activities and have been incorporated into FDA-approved drugs.[12] They can also serve as bioisosteres for other functional groups, such as ketones or peptide bonds.[12]

Materials Science

Biphenyl derivatives are integral components in the development of advanced materials like liquid crystals and organic light-emitting diodes (OLEDs).[9][10][13] The rigid nature of the biphenyl unit contributes to the formation of ordered structures, a key requirement for these applications. The oxime functionality can introduce hydrogen bonding capabilities, further influencing the self-assembly and bulk properties of materials.

Experimental Protocols

Protocol: General Synthesis of an Aldoxime

-

Dissolution : Dissolve the aldehyde (1 equivalent) in a suitable solvent such as ethanol.

-

Hydroxylamine Solution : In a separate flask, dissolve hydroxylamine hydrochloride (1.1-1.5 equivalents) in water or ethanol.

-

Basification : Add a base, such as sodium carbonate or pyridine (1.1-1.5 equivalents), to the hydroxylamine solution to generate the free hydroxylamine.

-

Reaction : Add the aldehyde solution to the hydroxylamine solution and stir the mixture at room temperature or with gentle heating.

-

Monitoring : Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up : Once the reaction is complete, the product often precipitates. If not, the reaction mixture can be poured into water to induce precipitation.

-

Purification : Collect the crude product by filtration and purify by recrystallization from a suitable solvent system (e.g., ethanol/water).

Conclusion

4-Biphenylaldehyde oxime is a compound with significant potential, stemming from the combination of its biphenyl core and reactive oxime group. Its physicochemical properties make it a valuable building block in the design of novel pharmaceuticals and functional materials. A thorough understanding of its synthesis, reactivity, and spectroscopic characterization is essential for its effective utilization in research and development. This guide has provided a comprehensive overview of these key aspects to support the endeavors of scientists and professionals in the field.

References

- Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18345-18373.

- Glorius, F., et al. (2022). Reactivity of oximes for diverse methodologies and synthetic applications.

- Sharma, R., et al. (2021). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Molecules, 26(16), 4945.

- Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.

- Wearing, E., et al. (2022). Reactivity of oximes for diverse methodologies and synthetic applications.

-

ResearchGate. (n.d.). Representative examples for biphenyl containing marketed drugs. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Biphenyls: Applications in Specialty Chemical Markets. Retrieved from [Link]

- Jain, Z. J., Gide, P. S., & Kankate, R. S. (2017). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S2051-S2066.

-

Ataman Kimya. (n.d.). 4-BIPHENYLCARBOXALDEHYDE, 99%. Retrieved from [Link]

-

Wikipedia. (n.d.). Oxime. Retrieved from [Link]

- Latrache, M., & Hoffmann, N. (2021). Photochemical radical cyclization reactions with imines, hydrazones, oximes and related compounds. Chemical Society Reviews, 50(12), 7072-7100.

-

PrepChem.com. (n.d.). Synthesis of 4-biphenylcarboxaldehyde. Retrieved from [Link]

- Alici, Ö., & Karataş, İ. (2014). Novel oximes including 4'-(n-aminoalkyloxy)biphenyl-4-carbonitrile: Synthesis and Characterization.

- Asian Journal of Chemistry. (2009). An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry, 21(5), 4105-4107.

-

PubChem. (n.d.). (1,1'-Biphenyl)-4-carboxaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). CID 17961136. Retrieved from [Link]

-

ChemBK. (2024). 4-Phenylbenzaldehyde. Retrieved from [Link]

- Das, B., et al. (2007). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Journal of the Brazilian Chemical Society, 18(1), 159-162.

- Wang, Y., et al. (2015). Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium. The Journal of Organic Chemistry, 80(1), 573-579.

- Royal Society of Chemistry. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides.

- International Journal of Trend in Scientific Research and Development. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. International Journal of Trend in Scientific Research and Development, 8(2), 990-994.

-

SpectraBase. (n.d.). 4-Biphenylcarboxaldehyde - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxybenzaldehyde Oxime. Retrieved from [Link]

-

PubChem. (n.d.). Biphenyl-4-amidoxime. Retrieved from [Link]

Sources

- 1. CAS 40143-27-9 | 4647-1-0J | MDL MFCD00016415 | 4-Biphenylaldehyde oxime | SynQuest Laboratories [synquestlabs.com]

- 2. parchem.com [parchem.com]

- 3. chembk.com [chembk.com]

- 4. 4-Biphenylcarboxaldehyde | 3218-36-8 [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. Oxime - Wikipedia [en.wikipedia.org]

- 7. asianpubs.org [asianpubs.org]

- 8. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 10. ajgreenchem.com [ajgreenchem.com]

- 11. researchgate.net [researchgate.net]

- 12. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to 4-Biphenylaldehyde Oxime: Synthesis, Characterization, and Spectral Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 4-Biphenylaldehyde Oxime, a biphenyl derivative of interest in organic synthesis and medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple data presentation to explain the causality behind experimental choices and analytical interpretations, ensuring a robust and reliable understanding of this compound.

Introduction and Chemical Identity

4-Biphenylaldehyde oxime, also known as ([1,1'-biphenyl]-4-yl)methanal oxime, belongs to the aldoxime class of organic compounds. Oximes (compounds containing the C=N-OH functional group) are versatile intermediates in organic synthesis, serving as precursors to amides, nitriles, and various nitrogen-containing heterocycles. The biphenyl scaffold is a recognized privileged structure in medicinal chemistry, appearing in numerous approved drugs. The combination of these two moieties makes 4-biphenylaldehyde oxime a valuable building block for the development of novel therapeutic agents and functional materials.

This guide provides a centralized resource for the synthesis and detailed spectral characterization of this compound, ensuring researchers can confidently prepare and identify it for further application.

Physicochemical Properties

A summary of the key identifiers and properties for 4-Biphenylaldehyde Oxime is presented below.

| Property | Value | Source |

| CAS Number | 40143-27-9 | [1] |

| Molecular Formula | C₁₃H₁₁NO | [1] |

| Molecular Weight | 197.24 g/mol | [1] |

| IUPAC Name | ([1,1'-biphenyl]-4-yl)methanal oxime | N/A |

| Synonyms | 4-Biphenylcarboxaldehyde oxime | N/A |

Synthesis of 4-Biphenylaldehyde Oxime

The most direct and common method for synthesizing aldoximes is the condensation reaction between an aldehyde and hydroxylamine.[2][3] This reaction is robust, high-yielding, and proceeds under mild conditions. The protocol described below is a standard, reliable method adapted for the synthesis of the title compound from its commercially available aldehyde precursor.

Reaction Scheme

Caption: Synthesis of 4-Biphenylaldehyde Oxime.

Experimental Protocol

Materials:

-

4-Biphenylcarboxaldehyde (CAS: 3218-36-8)[4]

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)

-

Ethanol

-

Deionized Water

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution of Aldehyde: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-biphenylcarboxaldehyde (1.0 eq) in a minimal amount of ethanol.

-

Preparation of Hydroxylamine Solution: In a separate beaker, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium carbonate (0.6 eq) in a small volume of water. Rationale: Sodium carbonate is used as a base to liberate the free hydroxylamine from its hydrochloride salt, which is necessary for the nucleophilic attack on the aldehyde's carbonyl carbon.

-

Reaction: Add the aqueous hydroxylamine solution to the stirred ethanolic solution of the aldehyde at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed. Gentle heating (e.g., 40-50 °C) can be applied to accelerate the reaction if necessary.

-

Work-up: Once the reaction is complete, add deionized water to the reaction mixture, which may cause the oxime product to precipitate.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers. Causality: This step isolates the organic product from the aqueous phase containing inorganic salts.

-

Drying and Filtration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

-

Solvent Removal: Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator to yield the crude 4-biphenylaldehyde oxime.

-

Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure oxime as a crystalline solid.

Spectral Data and Structural Elucidation

The structural confirmation of the synthesized 4-biphenylaldehyde oxime relies on a combination of spectroscopic techniques. While a complete, published spectrum for this specific molecule is not available, the following data tables are constructed based on the known spectral data of its precursor and closely related structural analogs.[1][5][6][7]

Workflow for Spectroscopic Analysis

Caption: Workflow for Spectroscopic Analysis.

¹H NMR Spectroscopy (Predicted)

(Solvent: CDCl₃, Frequency: 400 MHz)

The proton NMR spectrum is expected to show characteristic signals for the oxime proton, as well as the aromatic protons of the biphenyl system.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Notes |

| ~10.0 - 11.0 | Singlet (broad) | 1H | N-OH | The hydroxyl proton of the oxime is typically a broad singlet and can exchange with D₂O. Its chemical shift is concentration and solvent dependent. |

| ~8.15 | Singlet | 1H | H -C=NOH | This is the characteristic signal for the aldimine proton. For (E)-4-methylbenzaldehyde oxime, this proton appears at 8.13 ppm.[5] |

| ~7.60 - 7.75 | Multiplet | 4H | Aromatic (ortho to C=N, ortho to Ph) | Protons on the phenyl ring adjacent to the oxime group and the protons on the terminal phenyl ring closest to the other ring will be deshielded. |

| ~7.35 - 7.50 | Multiplet | 5H | Aromatic (meta to C=N, para to Ph, meta to Ph) | The remaining aromatic protons of the biphenyl system will appear in this region. |

¹³C NMR Spectroscopy (Predicted)

(Solvent: CDCl₃, Frequency: 100 MHz)

The carbon spectrum will be characterized by the imine carbon and the twelve aromatic carbons.

| Chemical Shift (δ, ppm) | Assignment | Rationale and Notes |

| ~150 - 152 | C =NOH | The imine carbon is a key downfield signal. For comparison, this carbon appears at ~151 ppm in 4-methylbenzaldehyde oxime.[5] |

| ~142 - 144 | Aromatic C (quaternary) | C4 carbon attached to the second phenyl ring. |

| ~139 - 141 | Aromatic C (quaternary) | C1' carbon of the second phenyl ring. |

| ~130 - 133 | Aromatic C (quaternary) | C1 carbon attached to the imine group. |

| ~127 - 129 | Aromatic CH | Multiple signals corresponding to the CH carbons of the biphenyl rings. |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum provides crucial information about the functional groups present in the molecule.

| Frequency (cm⁻¹) | Intensity | Assignment | Rationale and Notes |

| ~3100 - 3400 | Broad | O-H stretch | The broadness is due to hydrogen bonding of the oxime's hydroxyl group. This is a key feature distinguishing it from the starting aldehyde. |

| ~3030 | Medium | Aromatic C-H stretch | Characteristic of sp² C-H bonds in the biphenyl rings. |

| ~1640 | Medium-Weak | C=N stretch | The carbon-nitrogen double bond of the oxime. This is often weaker than a C=O stretch. |

| ~1600, ~1485 | Strong | Aromatic C=C stretch | Vibrations of the carbon-carbon bonds within the aromatic rings. |

| ~930 - 960 | Medium | N-O stretch | Characteristic stretch for the nitrogen-oxygen single bond in an oxime. |

Mass Spectrometry (MS) (Predicted)

Electron Ionization (EI) mass spectrometry would confirm the molecular weight and provide fragmentation patterns useful for structural confirmation.

| m/z | Interpretation | Rationale and Notes |

| 197 | [M]⁺ | The molecular ion peak, confirming the molecular weight of C₁₃H₁₁NO. |

| 180 | [M - OH]⁺ | Loss of the hydroxyl radical is a common fragmentation pathway for oximes. |

| 167 | [M - NO]⁺ or [C₁₃H₉]⁺ | Loss of nitric oxide or fragmentation leading to the biphenylmethyl cation. |

| 152 | [C₁₂H₈]⁺ | Biphenylene radical cation, a common fragment from biphenyl compounds. |

Applications and Future Directions

4-Biphenylaldehyde oxime serves as a key intermediate for synthesizing more complex molecules. Its potential applications include:

-

Drug Discovery: As a scaffold for developing inhibitors of enzymes like aldose reductase or for creating novel antimicrobial or antioxidant agents.[8]

-

Materials Science: Use in the synthesis of liquid crystals and other functional organic materials where the rigid biphenyl unit can induce desired properties.

-

Organic Synthesis: A versatile precursor for the synthesis of biphenyl-containing amides (via Beckmann rearrangement) and nitriles (via dehydration).

This guide provides the foundational chemical knowledge necessary for researchers to confidently synthesize, identify, and utilize 4-Biphenylaldehyde oxime in their respective fields.

References

-

Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information. (n.d.). Retrieved from [Link]

-

Ataman Kimya. (n.d.). 4-BIPHENYLCARBOXALDEHYDE, 99%. Retrieved from [Link]

-

NIST. (n.d.). [1,1'-Biphenyl]-4-carboxaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). (1,1'-Biphenyl)-4-carboxaldehyde. Retrieved from [Link]

-

Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in Water. (2007). Molecules, 12(5), 1040-1046. [Link]

-

the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. (2021). Journal of Chemical Sciences, 133(3). [Link]

-

SYNTHESIS OF OXIMES IN AQUEOUS MEDIUM USING HYAMINE AS AN ECOFRIENDLY CATALYST AT AMBIENT TEMPERATURE. (n.d.). Retrieved from [Link]

-

Green Approach for Synthesis of Oximes by Using Natural Acids. (2024). International Journal of Pharmaceutical Research and Applications, 9(2), 1240-1253. [Link]

-

An Efficient Procedure for Synthesis of Oximes by Grinding. (n.d.). Retrieved from [Link]

Sources

- 1. 4-Biphenylcarboxaldehyde(3218-36-8) 1H NMR [m.chemicalbook.com]

- 2. Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 3. yccskarad.com [yccskarad.com]

- 4. [1,1'-Biphenyl]-4-carboxaldehyde [webbook.nist.gov]

- 5. rsc.org [rsc.org]

- 6. (1,1'-Biphenyl)-4-carboxaldehyde | C13H10O | CID 76689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. (Z)-N'-Hydroxy-[1,1'-biphenyl]-4-carboximidamide | C13H12N2O | CID 9679863 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profile of 4-Biphenylaldehyde Oxime: A Technical Guide for Researchers

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4-Biphenylaldehyde Oxime, a compound of interest in organic synthesis and medicinal chemistry. In the absence of extensive published empirical data, this document establishes a robust predictive framework grounded in the molecule's structural characteristics—specifically, the interplay between its large, nonpolar biphenyl core and its polar, hydrogen-bonding oxime moiety. We further present detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, enabling researchers to generate precise data for applications ranging from reaction optimization and purification to formulation development. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in common laboratory solvents.

Introduction: The Significance of Solubility

4-Biphenylaldehyde oxime is a derivative of 4-biphenylcarboxaldehyde, a versatile intermediate used in the synthesis of fine chemicals, pharmaceuticals, and advanced materials.[1] The conversion of the aldehyde to the oxime introduces a hydroxyl group and a nitrogen atom (-C=N-OH), significantly altering the molecule's polarity and hydrogen bonding capabilities.

Understanding the solubility of this compound is paramount for its practical application. Solubility dictates the choice of solvent for:

-

Chemical Synthesis: Ensuring reactants are in the same phase for efficient reaction kinetics.

-

Purification: Developing effective recrystallization or chromatography protocols.[2]

-

Formulation: Creating stable solutions for biological assays or drug delivery systems.

This guide bridges the gap between theoretical prediction and practical measurement, providing the necessary tools to confidently work with 4-Biphenylaldehyde oxime.

Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

The solubility of a solute in a solvent is governed by the intermolecular forces between them. The principle of "like dissolves like" provides a powerful predictive tool.[3] 4-Biphenylaldehyde oxime possesses a dual nature: a large, hydrophobic biphenyl backbone and a localized, hydrophilic oxime functional group.

-

Biphenyl Group: This rigid, aromatic system is nonpolar and contributes to strong van der Waals forces and π-π stacking interactions. It favors dissolution in nonpolar and aromatic solvents.

-

Oxime Group (-C=N-OH): This group is polar. The oxygen and nitrogen atoms are hydrogen bond acceptors, and the hydroxyl proton is a hydrogen bond donor. This moiety favors interaction with polar protic and aprotic solvents.

Based on this structure, we can predict its solubility behavior across common solvent classes.

Logical Framework for Solubility Prediction

The following diagram illustrates the decision-making process for predicting solubility based on the compound's structural features.

Caption: Predictive logic for solubility based on molecular structure.

Predicted Solubility in Common Solvents

The following table summarizes the predicted solubility of 4-Biphenylaldehyde oxime. This serves as a starting point for solvent selection in experimental work.

| Solvent Class | Example Solvents | Key Interactions | Predicted Solubility |

| Polar Protic | Ethanol, Methanol, Isopropanol | Hydrogen bonding with the oxime group; dipole-dipole interactions. | High |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Ethyl Acetate, Dimethylformamide (DMF) | Dipole-dipole interactions with the oxime group. Studies of similar oximes show solubility in DCM, THF, and DMF.[4] | High |

| Nonpolar Aromatic | Toluene, Benzene | π-π stacking and van der Waals forces with the biphenyl core. | Moderate to Good |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Van der Waals forces with the biphenyl core; disfavored polar oxime group. | Low to Moderate |

| Aqueous | Water | The large, hydrophobic biphenyl group dominates, leading to poor solubility despite the polar oxime. The parent aldehyde is described as slightly soluble or insoluble in water.[5][6] | Very Low / Insoluble |

| Aqueous Acid/Base | 5% HCl, 5% NaOH | The oxime is weakly acidic/basic; slight solubility enhancement may occur via salt formation, but is likely minimal.[7] | Very Low |

Experimental Protocols for Solubility Determination

Accurate solubility data is generated through rigorous experimental methodology. We present two standard protocols: a rapid qualitative assessment and a definitive quantitative measurement.

Protocol 1: Qualitative Solubility Assessment

This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent, typically defining "soluble" as >25-30 mg/mL.[8]

Objective: To quickly screen a range of solvents and identify candidates for purification or reactions.

Materials:

-

4-Biphenylaldehyde oxime

-

Small test tubes (13x100 mm)

-

Vortex mixer

-

Graduated pipette or dispenser (1 mL)

-

Spatula

-

Selection of test solvents (e.g., Water, Ethanol, Acetone, Toluene, Hexane)

Procedure:

-

Preparation: Add approximately 25 mg of 4-Biphenylaldehyde oxime to a clean, dry test tube.

-

Solvent Addition: Add 0.25 mL of the selected solvent to the test tube.

-

Mixing: Vigorously agitate the mixture using a vortex mixer for 60 seconds.[9]

-

Observation: Visually inspect the tube. If the solid has completely dissolved, the compound is soluble in that solvent.

-

Incremental Addition: If the solid has not dissolved, continue adding the solvent in 0.25 mL aliquots, vortexing for 60 seconds after each addition, up to a total volume of 1.0 mL.

-

Classification:

-

Soluble: The entire solid dissolves in a total volume of ≤ 1.0 mL.

-

Partially Soluble: Some, but not all, of the solid dissolves.

-

Insoluble: No discernible amount of solid dissolves.[9]

-

-

Record: Record the results for each solvent tested.

Protocol 2: Quantitative Solubility by Isothermal Shake-Flask Method

This is the gold-standard method for determining the precise equilibrium solubility of a compound.[3] It relies on generating a saturated solution at a constant temperature and then measuring the concentration of the solute.

Objective: To obtain a precise, quantitative solubility value (e.g., in mg/mL or mol/L) at a specified temperature.

Workflow Diagram: Isothermal Shake-Flask Method

Caption: Workflow for quantitative solubility determination.

Detailed Step-by-Step Methodology:

-

System Preparation: Add an excess of solid 4-Biphenylaldehyde oxime to a series of glass vials (e.g., 20 mg in 2 mL of solvent). The key is to ensure undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately pipette a known volume of the chosen solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or tumbling rotator within a temperature-controlled incubator (e.g., 25.0 ± 0.5 °C). Equilibrate for at least 24 hours. A 48 or 72-hour time point is recommended to confirm that equilibrium has been reached (i.e., the measured solubility does not change between 24 and 48 hours).

-

Phase Separation: After equilibration, remove the vials and let them stand undisturbed in the incubator for 1-2 hours to allow the excess solid to settle.

-

Sampling: Carefully draw the supernatant (the clear, saturated solution) into a syringe. Immediately attach a syringe filter (e.g., 0.45 µm PTFE for organic solvents) and dispense the clear filtrate into a clean, tared vial. This step is critical to remove all undissolved microscopic particles.

-

Quantification:

-

Accurately weigh or dilute a known volume of the filtrate.

-

Analyze the sample using a pre-calibrated analytical technique such as HPLC-UV or UV-Vis spectroscopy to determine the concentration.

-

A calibration curve must be prepared using standard solutions of known concentrations.

-

-

Calculation: Use the measured concentration and the dilution factor to calculate the solubility of 4-Biphenylaldehyde oxime in the solvent at the specified temperature. Express the final result in appropriate units (e.g., mg/mL, g/L, or mol/L).

Factors Influencing Solubility

-

Temperature: The dissolution of most organic solids is an endothermic process, meaning solubility generally increases with temperature.[3] This principle is the basis for recrystallization, where a compound is dissolved in a hot solvent and crystallizes upon cooling.[2]

-

Solvent Purity: The presence of impurities, particularly water in organic solvents, can significantly alter the measured solubility. Always use high-purity, anhydrous solvents for accurate determinations.

-

Compound Purity: Impurities in the 4-Biphenylaldehyde oxime sample can affect its crystal lattice energy and, consequently, its solubility.

-

pH: While the effect is expected to be minor for this compound in mildly acidic or basic conditions, significant pH changes (e.g., pH < 2 or pH > 12) could protonate or deprotonate the oxime, forming an ionic species with potentially higher aqueous solubility.

Practical Implications and Applications

A thorough understanding of this compound's solubility directly informs its practical handling and use.

-

For Purification: The predicted high solubility in ethanol and low solubility in water suggests that aqueous ethanol is an excellent candidate for recrystallization.[10] The crude product can be dissolved in a minimum amount of hot ethanol, followed by the slow addition of hot water until the solution becomes faintly turbid. Cooling this mixture should yield purified crystals.

-

For Chemical Reactions: Solvents like THF and DMF are excellent choices for running reactions, as they are predicted to readily dissolve the oxime and are relatively inert.

-

For Analysis: When preparing samples for techniques like NMR or HPLC, fully dissolving the compound is crucial. Deuterated chloroform (CDCl₃), acetone-d₆, or DMSO-d₆ are likely to be effective NMR solvents.

Conclusion

4-Biphenylaldehyde oxime exhibits a classic dual-solubility profile driven by its molecular structure. Its large biphenyl core renders it poorly soluble in water but promotes dissolution in nonpolar aromatic solvents. The polar oxime group ensures high solubility in a wide range of polar aprotic and protic solvents, including common alcohols and ethers. While this guide provides a robust predictive framework, the included experimental protocols offer a clear path to generating the precise, quantitative data essential for rigorous scientific research and development.

References

- University of California, Davis. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- University of Massachusetts Boston. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- MilliporeSigma. (2020, January 15). 4-Biphenylcarboxalde.. - SAFETY DATA SHEET.

- ChemicalBook. (2025, February 22). 4-Biphenylcarboxaldehyde - Safety Data Sheet.

- Ataman Kimya. (n.d.). 4-BIPHENYLCARBOXALDEHYDE, 99%.

- BenchChem. (2025). Common side products in the synthesis of Biphenyl-4-amidoxime and how to avoid them.

- Sigma-Aldrich. (2025, May 7). SAFETY DATA SHEET.

- Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros.

- Frontier, A. (2026). Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.

- Fisher Scientific. (2011, December 15). SAFETY DATA SHEET - Biphenyl-4-carboxaldehyde.

- National Center for Biotechnology Information. (n.d.). (1,1'-Biphenyl)-4-carboxaldehyde. PubChem.

- Alici, B., & Karatas, I. (2014). Novel oximes including 4'-(n-aminoalkyloxy)biphenyl-4-carbonitrile: Synthesis and Characterization.

- Reddit. (2025, April 6). Good solvent for recrystalizing 4-biphenyl carboxylic acid?. r/chemhelp.

- ChemicalBook. (n.d.). 4-Biphenylcarboxaldehyde | 3218-36-8.

Sources

- 1. 4-Biphenylcarboxaldehyde | 3218-36-8 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. www1.udel.edu [www1.udel.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.ws [chem.ws]

- 10. reddit.com [reddit.com]

An In-Depth Technical Guide to the Synthesis of 4-Biphenylcarboxaldehyde

Introduction: The Significance of 4-Biphenylcarboxaldehyde in Modern Chemistry

4-Biphenylcarboxaldehyde, a crystalline solid with a melting point of 57-59 °C, is a pivotal intermediate in the synthesis of a wide array of functional molecules.[1] Its biphenyl scaffold provides a rigid and electronically conjugated backbone, a desirable feature in the design of liquid crystals, organic light-emitting diodes (OLEDs), and advanced polymers. In the pharmaceutical industry, the 4-biphenylcarboxaldehyde moiety is a key structural component in a number of drugs, including the antihypertensive agent Telmisartan. The aldehyde functional group serves as a versatile handle for a variety of chemical transformations, allowing for the construction of complex molecular architectures. This guide provides an in-depth exploration of the most reliable and commonly employed synthetic routes to this valuable compound, offering a comparative analysis to aid researchers and drug development professionals in selecting the optimal methodology for their specific needs.

Strategic Approaches to the Synthesis of 4-Biphenylcarboxaldehyde

The synthesis of 4-biphenylcarboxaldehyde can be broadly categorized into three primary strategies, each with its own set of advantages and considerations:

-

Direct Carbon-Carbon Bond Formation: This approach, exemplified by the Suzuki-Miyaura coupling, constructs the biphenyl skeleton and introduces the aldehyde functionality in a single, convergent step.

-

Functional Group Interconversion of a Biphenyl Precursor: This strategy involves the formation of a biphenyl derivative, such as 4-bromobiphenyl, which is then converted to the desired aldehyde via a Grignard reaction and formylation.

-

Two-Step Synthesis via Oxidation: This method first establishes the biphenyl core, typically as 4-methylbiphenyl, followed by the selective oxidation of the methyl group to an aldehyde.

This guide will delve into the mechanistic underpinnings and practical execution of each of these synthetic pathways, providing detailed protocols and a comparative analysis to inform experimental design.

Methodology 1: The Suzuki-Miyaura Coupling - A Convergent and Efficient Approach

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[2] This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound, making it an ideal choice for the synthesis of biaryl compounds like 4-biphenylcarboxaldehyde.[3][4]

Reaction Principle and Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-bromobenzaldehyde) to form a Pd(II) intermediate. This is often the rate-determining step of the cycle.

-

Transmetalation: In the presence of a base, the organoboron species (phenylboronic acid) transfers its organic group to the palladium center, forming a new diorganopalladium(II) complex. The base is crucial for activating the boronic acid.[6]

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product (4-biphenylcarboxaldehyde), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. prepchem.com [prepchem.com]

- 6. CN103204762A - Preparation method of 4-bromo-4-iodobiphenyl - Google Patents [patents.google.com]

The Biphenyl Aldoxime Scaffold: A Technical Primer on the Anticipated Biological Activities of 4-Biphenylaldehyde Oxime

Foreword: Navigating the Knowns and Unveiling the Potential

To our fellow researchers, scientists, and drug development professionals, this technical guide ventures into the scientific landscape of 4-Biphenylaldehyde oxime. It is a molecule poised at the intersection of two pharmacologically significant moieties: the biphenyl group and the aldoxime. While direct, extensive research on the specific biological activities of 4-Biphenylaldehyde oxime is nascent, the wealth of data on its structural relatives provides a robust framework for predicting its potential therapeutic applications and mechanisms of action. This document is structured not as a rigid review of established facts, but as a logically extrapolated guide, grounding its hypotheses in the solid bedrock of existing research on related compounds. We aim to illuminate the path for future investigations into this promising, yet underexplored, chemical entity.

I. The Structural Rationale: A Biphenyl Core Married to a Reactive Oxime

The therapeutic potential of 4-Biphenylaldehyde oxime is intrinsically linked to its hybrid structure. The biphenyl scaffold is a well-established "privileged structure" in medicinal chemistry, known to impart favorable properties such as metabolic stability and the ability to engage in pi-pi stacking interactions with biological targets.[1][2] The oxime functional group, on the other hand, is a versatile chemical entity recognized for its ability to act as a hydrogen bond donor and acceptor, and its involvement in a variety of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[3][4] The combination of these two moieties in 4-Biphenylaldehyde oxime suggests a molecule with the potential for a diverse range of biological interactions.

II. Anticipated Biological Activities: An Evidence-Based Extrapolation

Based on the known bioactivities of structurally related biphenyl derivatives and oximes, we can hypothesize several key therapeutic areas where 4-Biphenylaldehyde oxime may exhibit significant potential.

A. Anticancer Potential: Targeting Proliferative Pathways

The biphenyl moiety is a common feature in a multitude of anticancer agents.[1][5][6] Derivatives of biphenyl have been shown to exert their effects through various mechanisms, including the induction of apoptosis and the degradation of key proteins involved in cancer progression.[5] Furthermore, numerous oxime-containing compounds have demonstrated potent cytotoxic effects against various cancer cell lines.[3][4]

Hypothesized Mechanism of Action: 4-Biphenylaldehyde oxime could potentially interfere with signaling pathways crucial for cancer cell proliferation and survival. One such pathway is the androgen receptor (AR) signaling pathway, which is critical in prostate cancer. Biphenyl derivatives have been identified as effective AR degraders.[5]

Caption: Hypothesized anticancer mechanism of 4-Biphenylaldehyde oxime.

B. Antimicrobial Activity: A Broad-Spectrum Potential

Both biphenyl and oxime functionalities have been independently associated with antimicrobial properties.[2][7][8][9][10][11] Biphenyl derivatives have shown efficacy against a range of bacteria, including antibiotic-resistant strains.[10][11] Oximes have also been explored as inhibitors of essential bacterial enzymes.[9]

Hypothesized Mechanism of Action: 4-Biphenylaldehyde oxime may act as a bacterial membrane disruptor or an inhibitor of key bacterial enzymes, such as those involved in fatty acid synthesis.[8][9]

| Compound Class | Organism | Activity (MIC) | Reference |

| Biphenyl Derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 - 6.25 µg/mL | [10] |

| Biphenyl Compounds | Staphylococcus aureus | 64 - 128 mg/L | [11] |

| Oxime Derivatives | Escherichia coli | 3.13 - 6.25 µg/mL | [9] |

Table 1: Antimicrobial activity of related biphenyl and oxime compounds. MIC = Minimum Inhibitory Concentration.

C. Anti-inflammatory and Antioxidant Properties

Oximes are known to possess anti-inflammatory and antioxidant activities.[4] Some oxime derivatives have shown potent inhibition of pro-inflammatory cytokines like IL-6 and nitric oxide (NO).[4] The biphenyl scaffold is also present in some anti-inflammatory drugs.

Hypothesized Mechanism of Action: 4-Biphenylaldehyde oxime could potentially scavenge reactive oxygen species (ROS) and inhibit the production of inflammatory mediators.

Caption: Postulated anti-inflammatory and antioxidant mechanism.

III. Proposed Experimental Protocols for Validation

To empirically validate the hypothesized biological activities of 4-Biphenylaldehyde oxime, a systematic series of in vitro and in vivo experiments are necessary.

A. Synthesis of 4-Biphenylaldehyde Oxime

The synthesis of 4-Biphenylaldehyde oxime is a straightforward process that can be achieved through the condensation of 4-biphenylaldehyde with hydroxylamine.

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-biphenylaldehyde in a suitable solvent such as ethanol.

-

Reagent Addition: Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or pyridine) to the aldehyde solution.

-

Reaction: Stir the mixture at room temperature or with gentle heating for a specified period.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into water to precipitate the product.

-

Purification: Collect the crude product by filtration and purify by recrystallization from a suitable solvent (e.g., ethanol/water).

-

Characterization: Confirm the structure of the synthesized 4-Biphenylaldehyde oxime using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

B. In Vitro Anticancer Activity Assay

Cell Viability Assay (MTT Assay):

-

Cell Culture: Culture human cancer cell lines (e.g., prostate cancer lines LNCaP and 22Rv1) in appropriate media.[5]

-

Treatment: Seed the cells in 96-well plates and treat with varying concentrations of 4-Biphenylaldehyde oxime for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

C. In Vitro Antimicrobial Susceptibility Testing

Broth Microdilution Method:

-

Bacterial Culture: Grow bacterial strains (e.g., S. aureus, E. coli) in appropriate broth media.[8][10]

-

Serial Dilution: Prepare serial dilutions of 4-Biphenylaldehyde oxime in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with a standardized bacterial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits bacterial growth.

IV. Future Directions and Concluding Remarks

The structural attributes of 4-Biphenylaldehyde oxime strongly suggest a molecule of significant therapeutic promise. The convergence of the biphenyl scaffold's favorable pharmacokinetic properties and the oxime moiety's diverse bioactivities presents a compelling case for its investigation as a potential anticancer, antimicrobial, and anti-inflammatory agent. The experimental protocols outlined in this guide provide a clear roadmap for the initial stages of this exploration. It is our firm belief that dedicated research into 4-Biphenylaldehyde oxime and its derivatives will unlock new avenues for the development of novel therapeutics.

V. References

-

Alshahateet, S. F., et al. (2025). Anticancer efficacy of biphenyl-based compounds in published research studies. Journal of Agricultural and Food Chemistry.

-

IJSDR. (n.d.). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research.

-

Bioorganic Chemistry. (2024). Discovery of novel biphenyl derivatives as androgen receptor degraders for the treatment of enzalutamide-resistant prostate cancer. Bioorganic Chemistry, 148, 107433.

-

Costantino, V., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. Molecules, 26(11), 3189.

-

BenchChem. (2025). Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Substituted Biphenyl-2-Carboxylic Acids.

-

Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles. (2025). [Journal name not available].

-

Kandemir, H., et al. (2020). Design, Synthesis and Biological Evaluation of Biphenylglyoxamide-Based Small Molecular Antimicrobial Peptide Mimics as Antibacterial Agents. International Journal of Molecular Sciences, 21(18), 6789.

-

Li, X., et al. (2012). Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. Archiv der Pharmazie, 345(11), 878-886.

-

Wang, Y., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 27(18), 5894.

-

Yang, X., et al. (2015). Antimicrobial activity and synergy of antibiotics with two biphenyl compounds, protosappanins A and B from Sappan Lignum against methicillin-resistant Staphylococcus aureus strains. Journal of Pharmacy and Pharmacology, 67(10), 1437-1444.

-

Molecules. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1827.

-

Biomolecules. (2022). Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. Biomolecules, 12(3), 448.

-

Kaczor, A. A., et al. (2019). Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. Molecules, 24(5), 965.

-

Alici, Ö., & Karataş, İ. (2014). Novel oximes including 4'-(n-aminoalkyloxy)biphenyl-4-carbonitrile: Synthesis and Characterization. Journal of Selcuk University Natural and Applied Science, 3(3), 81-91.

-

Royal Society of Chemistry. (n.d.). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.

-

Carl ROTH. (n.d.). 4-Phenylbenzaldehyde oxime, 5 g, CAS No. 40143-27-9.

-

MDPI. (2022). Unsubstituted Oximes as Potential Therapeutic Agents. Molecules, 27(1), 232.

-

MDPI. (2023). A Review of Biologically Active Oxime Ethers. Molecules, 28(13), 5122.

-

Chemistry & Biodiversity. (2021). Synthesis and Biological Activities of Novel (Z)-/(E)-Anisaldehyde-Based Oxime Ester Compounds. Chemistry & Biodiversity, 18(11), e2100454.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijsdr.org [ijsdr.org]

- 3. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unsubstituted Oximes as Potential Therapeutic Agents [mdpi.com]

- 5. Discovery of novel biphenyl derivatives as androgen receptor degraders for the treatment of enzalutamide-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis and Biological Evaluation of Biphenylglyoxamide-Based Small Molecular Antimicrobial Peptide Mimics as Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial activity and synergy of antibiotics with two biphenyl compounds, protosappanins A and B from Sappan Lignum against methicillin-resistant Staphylococcus aureus strains - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Biphenylaldehyde Oxime Derivatives and Their Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The biphenyl scaffold is a cornerstone in medicinal chemistry and materials science, prized for its structural rigidity and tunable electronic properties. When functionalized with an oxime group (-C=N-OH), the resulting 4-biphenylaldehyde oxime derivatives emerge as a class of compounds with remarkable versatility. This technical guide provides a comprehensive overview of these derivatives, beginning with the synergistic value of the biphenyl-oxime combination. It offers detailed protocols for their synthesis and characterization, followed by an in-depth exploration of their applications. The primary focus is on their significant potential in drug discovery, particularly as anticancer and anti-HIV agents, supported by mechanistic insights and quantitative data. Furthermore, this guide touches upon their emerging roles in chemical sensing and materials science, offering a forward-looking perspective on this promising area of chemical research.

The Biphenyl-Oxime Scaffold: A Privileged Combination

The Structural Significance of the Biphenyl Moiety

The biphenyl unit, consisting of two phenyl rings linked by a single C-C bond, is classified as a "privileged scaffold." This term is reserved for molecular frameworks that can bind to multiple, unrelated biological targets, making them highly valuable starting points for drug design. The key attributes of the biphenyl moiety include:

-

Structural Rigidity and Planarity: The biphenyl core provides a defined and rigid orientation for appended functional groups, which is crucial for specific receptor binding.

-

Modulation of Physicochemical Properties: It enhances the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

π-π Stacking Interactions: The aromatic rings can engage in π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets, contributing to potent biological activity.[1]

The Versatile Chemistry of the Oxime Functional Group

Oximes are not merely derivatives for the purification of carbonyl compounds; they are highly functional moieties with significant chemical and biological properties.[2] The oxime group (-C=N-OH) introduces several key features:

-

Hydrogen Bonding Capability: The hydroxyl group of the oxime is a hydrogen bond donor, while the nitrogen and oxygen atoms are hydrogen bond acceptors. This allows for diverse and strong interactions with biological receptors.[3][4]

-

Improved Polarity and Solubility: Compared to the parent aldehyde or ketone, the oxime group increases polarity, which can be beneficial for aqueous solubility and pharmacokinetic profiles.

-

Bioisosteric Replacement: Oximes can act as bioisosteres for other functional groups, like amides or esters, offering a different profile of stability and receptor interaction.

-

Chemical Reactivity: The oxime group serves as a versatile chemical handle for further derivatization, allowing for the synthesis of diverse compound libraries.

Synergy: Why Combine Biphenyls and Oximes?

The combination of a biphenyl scaffold with an oxime functional group creates a molecule with multifaceted potential. The biphenyl core acts as an anchor, positioning the molecule within a binding site through hydrophobic and π-stacking interactions, while the strategically placed oxime group can form critical hydrogen bonds and polar interactions to enhance affinity and specificity. This synergistic interplay is the foundation for the diverse applications explored in this guide.

Synthesis and Characterization

General Synthesis of Aldoximes

The most common and straightforward method for synthesizing aldoximes is the condensation reaction between an aldehyde and hydroxylamine, typically supplied as hydroxylamine hydrochloride (NH₂OH·HCl). The reaction requires a mild base to liberate the free hydroxylamine nucleophile.

A general workflow for this synthesis is depicted below.

Caption: General workflow for the synthesis of 4-Biphenylaldehyde Oxime.

Detailed Experimental Protocol: Synthesis of 4-Biphenylaldehyde Oxime

This protocol describes a standard laboratory procedure for the synthesis of 4-biphenylaldehyde oxime from 4-biphenylcarboxaldehyde.

Materials:

-

4-Biphenylcarboxaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium Carbonate (Na₂CO₃) or Pyridine

-

Ethanol (95%)

-

Deionized Water

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Filtration apparatus (Büchner funnel)

-

Thin Layer Chromatography (TLC) plate and chamber

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 4-biphenylcarboxaldehyde (1 equivalent) in ethanol.

-

Reagent Preparation: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 - 1.5 equivalents) and a mild base like sodium carbonate (1.5 equivalents) in a minimal amount of water, then add ethanol.[2][5]

-

Reaction: Add the hydroxylamine/base solution to the aldehyde solution. Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 60-80°C) with stirring.

-

Monitoring: Monitor the reaction progress using TLC (e.g., using a hexane/ethyl acetate solvent system). The reaction is typically complete when the starting aldehyde spot has been consumed (usually within 1-2 hours).

-

Isolation: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a larger volume of cold water to precipitate the product.

-

Filtration: Collect the solid product by vacuum filtration, washing with cold water to remove inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 4-biphenylaldehyde oxime as a crystalline solid.

Characterization Techniques

The identity and purity of the synthesized oxime derivatives are confirmed using standard spectroscopic methods.[6]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Key vibrational bands confirm the presence of the oxime functionality.

-

O-H stretch: A broad peak typically in the range of 3100-3400 cm⁻¹.

-

C=N stretch: A sharp peak around 1650-1680 cm⁻¹.

-

N-O stretch: A peak in the 930-960 cm⁻¹ region.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton of the oxime hydroxyl group (-NOH) appears as a characteristic singlet, often downfield (>10 ppm in DMSO-d₆). The aldehydic proton of the starting material (around 9-10 ppm) disappears, while the imine proton (-CH=N) appears as a singlet around 8-8.5 ppm. Aromatic protons of the biphenyl system will appear in the 7-8 ppm region.[6][7]

-

¹³C NMR: The carbon of the C=N bond is typically observed in the 145-155 ppm range.[6][7]

-

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful condensation.

Applications in Drug Discovery and Development

The unique structural and chemical properties of 4-biphenylaldehyde oxime derivatives make them highly attractive candidates for therapeutic applications.

Application Focus: Anti-HIV Agents

A significant application of this scaffold is in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for the treatment of HIV-1.[8][9] Diarylpyrimidine (DAPY) analogues, which incorporate a biphenyl moiety, have shown exceptional potency. The introduction of an oxime group has been a key strategy to further enhance their antiviral activity and overcome drug resistance.[1]

Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) NNRTIs are allosteric inhibitors of the HIV-1 Reverse Transcriptase (RT) enzyme, a critical enzyme for viral replication. They bind to a hydrophobic pocket (the NNRTI-binding pocket) located approximately 10 Å away from the enzyme's active site. This binding induces a conformational change that distorts the active site, thereby inhibiting the conversion of viral RNA to DNA.

Caption: Mechanism of HIV-1 RT inhibition by Oxime-Biphenyl NNRTIs.

Binding Mode and Structure-Activity Relationship (SAR) Molecular docking studies reveal that the biphenyl moiety forms strong π-π stacking interactions within the hydrophobic pocket of the RT enzyme.[1][10] The oxime group is strategically positioned to form crucial hydrogen-bonding interactions with key amino acid residues, such as E138, which is often implicated in drug resistance.[1] This additional interaction can help restore activity against mutant strains.

Quantitative Data for Oxime-Biphenyl-DAPYs Several studies have synthesized and evaluated series of these compounds. The data below is representative of the high potency observed.[8][9]

| Compound ID | Target | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| 7d | HIV-1 WT | 0.0121 | > 292 | > 24105 |

| 7d | E138K Mutant | 0.0270 | > 292 | > 10814 |

| Efavirenz | HIV-1 WT | 0.0011 | 21.6 | 19636 |

| Etravirine | HIV-1 WT | 0.0028 | > 108 | > 38571 |

| EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI = CC₅₀/EC₅₀. Data adapted from Yang, Y., et al. (2020).[9] |

Application Focus: Anticancer Agents

The oxime group is increasingly recognized as a key pharmacophore in the design of anticancer agents.[11] When combined with the biphenyl scaffold, these derivatives have shown promise against various cancer cell lines.[12]

Mechanism of Action The anticancer activity of oxime derivatives is often multifactorial, but a prominent mechanism is the inhibition of protein kinases .[3][4] Many kinases, which are crucial for cell signaling, proliferation, and survival, are overactive in cancer cells. The oxime group, with its H-bond donor/acceptor capabilities, can effectively interact with the ATP-binding pocket of various kinases, leading to their inhibition and subsequent cancer cell death.[3]

Caption: Key structural elements contributing to anticancer activity.

Hydroxylated biphenyl compounds, which share structural similarities, have demonstrated antitumor effects by inhibiting cell proliferation and inducing apoptosis (programmed cell death).[12] While specific data for 4-biphenylaldehyde oxime is emerging, related structures show potent cytotoxic activity.

Applications in Materials Science and Chemical Sensing

Beyond pharmacology, the rigid, aromatic nature of the biphenyl scaffold makes these derivatives interesting for materials science.

Biphenyl Derivatives in Liquid Crystals

Biphenyl derivatives are a foundational component of many liquid crystal (LC) materials used in displays (LCDs). The rigid, rod-like shape (calamitic) of these molecules promotes the formation of mesophases.[13] The introduction of an oxime group can influence the thermal stability and phase behavior of these materials. Research into new biphenyl-based liquid crystals is ongoing, aiming to create materials with wide temperature ranges and specific optical properties.[13][14][15]

Chemical Probes for Gas Detection

Certain biphenyl oxime derivatives have been developed as optical probes for the detection of toxic gases like nitrogen dioxide (NO₂).[16] The reaction of NO₂ with the oxime group leads to the regeneration of the aldehyde, which causes a measurable shift in the compound's UV-visible absorption spectrum. This colorimetric or fluorometric change allows for sensitive and selective detection of the gas at concentrations as low as parts-per-million (ppm).[16]

Future Perspectives and Conclusion

4-Biphenylaldehyde oxime and its derivatives represent a highly versatile and privileged scaffold. In drug discovery, they have proven to be exceptionally potent as anti-HIV NNRTIs, with a clear mechanism for overcoming common resistance mutations. Their potential as kinase inhibitors for cancer therapy is a rapidly growing field of interest, warranting further investigation into their specific molecular targets and in vivo efficacy. In materials science, their utility as components for liquid crystals and chemical sensors is an emerging area with significant potential for development.

Future research will likely focus on:

-

Expanding the library of derivatives to fine-tune their pharmacological profiles and material properties.

-

Conducting in-depth in vivo studies to validate the therapeutic potential of lead compounds.

-

Exploring the coordination chemistry of the oxime group to develop novel catalysts or metal-organic frameworks.

References

-

Yang, Y., Pannecouque, C., De Clercq, E., Zhuang, C., & Chen, F. E. (2020). Privileged scaffold inspired design of novel oxime-biphenyl-DAPYs in treatment of HIV-1. Bioorganic Chemistry, 99, 103825. [Link]

-

Yang, Y., Pannecouque, C., De Clercq, E., Zhuang, C., & Chen, F. E. (2020). Privileged scaffold inspired design of novel oxime-biphenyl-DAPYs in treatment of HIV-1. Bioorganic Chemistry, 99, 103825. [Link]

-

Yang, Y., Pannecouque, C., De Clercq, E., Zhuang, C., & Chen, F. E. (2020). Privileged scaffold inspired design of novel oxime-biphenyl-DAPYs in treatment of HIV-1. Bioorganic Chemistry, 99, 103825. [Link]

-

Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information. Synfacts, 2012(07), 0796. [Link]

-

Various Authors. (2020). Discovery of novel biphenyl-substituted pyridone derivatives as potent non-nucleoside reverse transcriptase inhibitors with promising oral bioavailability. European journal of medicinal chemistry. [Link]

- Yang, Y., Pannecouque, C., De Clercq, E., Zhuang, C., & Chen, F. E. (2020). Privileged scaffold inspired design of novel oxime-biphenyl-DAPYs in treatment of HIV-1. Bioorganic Chemistry, 99, 103825.

-

PrepChem. (n.d.). Synthesis of 4-biphenylcarboxaldehyde. Retrieved from [Link]

-

Sa-el-Or, A., et al. (2023). Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies. Molecules, 28(14), 5364. [Link]

-

Alici, Ö., & Karatas, I. (2014). Novel oximes including 4'-(n-aminoalkyloxy)biphenyl-4-carbonitrile: Synthesis and Characterization. ResearchGate. [Link]

-

Pokrovskaya, J. E., et al. (2018). Molecular Docking Studies of HIV-1 Resistance to Reverse Transcriptase Inhibitors: Mini-Review. Current HIV Research, 16(3), 186-197. [Link]

-

Zhang, Z. H., Li, T. S., & Li, J. J. (2003). An Efficient Procedure for Synthesis of Oximes by Grinding. Synthetic Communications, 33(10), 1645-1649. [Link]

-

Sławiński, J., & Szafrański, K. (2021). Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. International Journal of Molecular Sciences, 22(11), 5605. [Link]

-

Boruah, M., & Bolm, C. (2007). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Green Chemistry, 9(8), 841-843. [Link]

-

Sławiński, J., & Szafrański, K. (2021). Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. International Journal of Molecular Sciences, 22(11), 5605. [Link]

-

Musso, L., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences, 22(11), 5683. [Link]

-

Thaker, B. T., et al. (2012). Studies of Calamitic Liquid Crystalline Compounds Involving Ester-Azo Central Linkages with a Biphenyl Moiety. Liquid Crystals, 39(2), 173-183. [Link]

-

Organic Syntheses Procedure. (n.d.). Acetophenone O-acetyl oxime. Retrieved from [Link]

-

Sławiński, J., & Szafrański, K. (2021). Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. International Journal of Molecular Sciences, 22(11), 5605. [Link]

-

Dhuguru, J., et al. (2023). The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. International Journal of Molecular Sciences, 24(24), 16854. [Link]

-

Mlakić, M., et al. (2020). Figure S14. 1 H NMR (300 MHz, DMSO-d 6 ) of 4-methoxybenzaldehyde oxime (21). ResearchGate. [Link]

-

Ohta, T., et al. (2025). Innovative molecular design of bridged biphenyls for calamitic nematic liquid crystals with extensive π-conjugated mesogens. Materials Chemistry Frontiers. [Link]

-

Gabino-López, M., et al. (2018). Biphenyl derivatives containing trimethylsilyl benzyl ether or oxime groups as probes for NO2 detection. RSC Advances, 8(3), 1339-1346. [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane. Retrieved from [Link]

-

Ohta, T., et al. (2025). Innovative molecular design of bridged biphenyls for calamitic nematic liquid crystals with extensive π-conjugated mesogens. Materials Chemistry Frontiers. [Link]

Sources

- 1. lirias.kuleuven.be [lirias.kuleuven.be]

- 2. asianpubs.org [asianpubs.org]

- 3. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 10. Molecular Docking Studies of HIV-1 Resistance to Reverse Transcriptase Inhibitors: Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Innovative molecular design of bridged biphenyls for calamitic nematic liquid crystals with extensive π-conjugated mesogens - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Biphenyl derivatives containing trimethylsilyl benzyl ether or oxime groups as probes for NO2 detection - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Strategic Role of 4-Biphenylaldehyde Oxime: A Versatile Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists

Abstract

In the landscape of medicinal chemistry, the strategic selection of core scaffolds is paramount to the successful development of novel therapeutic agents. The 4-Biphenylaldehyde oxime structure represents a confluence of two highly valuable pharmacophoric moieties: the rigid, lipophilic biphenyl core and the versatile oxime functional group. This technical guide provides an in-depth analysis of 4-Biphenylaldehyde oxime, not as a final drug entity, but as a pivotal starting material and structural template for generating diverse compound libraries. We will explore its synthesis, the distinct physicochemical properties conferred by its constituent parts, and its potential applications in designing next-generation anticonvulsants, antimicrobials, and enzyme inhibitors. This document serves as a resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into leveraging this scaffold for therapeutic innovation.

Deconstructing the Scaffold: The Biphenyl and Oxime Moieties

The therapeutic potential of 4-Biphenylaldehyde oxime is best understood by first examining the established roles of its two core components in medicinal chemistry.

The Biphenyl Scaffold: A Privileged Structure

The biphenyl motif is a classic example of a "privileged structure," a molecular framework that is capable of binding to multiple, unrelated biological targets. Its prevalence in approved drugs and clinical candidates stems from several key properties:

-

Structural Rigidity and Lipophilicity: The two phenyl rings provide a semi-rigid, hydrophobic scaffold that can effectively occupy deep binding pockets in proteins, promoting favorable van der Waals interactions. This inherent lipophilicity is a critical factor in membrane permeability and oral bioavailability.[1]

-

Tunable Electronics: The phenyl rings can be readily substituted with electron-donating or electron-withdrawing groups. This allows for the fine-tuning of the molecule's electronic properties, which can modulate target binding affinity and metabolic stability.[2][3]

-

Vectorial Orientation: The biphenyl unit provides a well-defined three-dimensional vector, allowing chemists to strategically position other functional groups in specific orientations to optimize interactions with a target receptor.

Numerous approved drugs, such as the anti-inflammatory agent Fenbufen, incorporate the biphenyl core, highlighting its broad therapeutic utility.[4] Its derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antihypertensive properties.[1][5]

The Oxime Functional Group: A Versatile Modulator

The oxime group (C=N-OH) is far more than a simple carbonyl derivative; it is a highly versatile functional group with unique chemical and biological properties.[6][7]

-

Hydrogen Bonding Capability: The oxime contains both a hydrogen bond donor (the -OH group) and two hydrogen bond acceptors (the nitrogen and oxygen atoms).[8] This contrasts with a carbonyl group, which only has one H-bond acceptor, allowing for significantly different and potentially stronger interactions with receptor binding sites.[8]

-

Geometric Isomerism: The C=N double bond results in stable E and Z stereoisomers, which can be separated and studied independently.[9] This geometric constraint can be exploited to lock a molecule into a specific conformation required for biological activity, with different isomers often exhibiting vastly different potencies.[8]

-

Bioisosteric Replacement: The oxime is a non-classical bioisostere for amides and carboxylic acids.[10][11] This strategic replacement can be used to modulate a compound's physicochemical properties, such as polarity and metabolic stability, potentially overcoming issues with poor pharmacokinetics or off-target toxicity.[11][12]

-

Inherent Bioactivity: Beyond its role as a modulator, the oxime moiety itself is present in numerous bioactive compounds, including FDA-approved drugs like the antibiotic Cefuroxime and the nerve agent antidote Pralidoxime.[13][14] Oximes have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant effects.[8][15][16]

Synthesis and Characterization of 4-Biphenylaldehyde Oxime

The utility of any scaffold begins with its accessibility. 4-Biphenylaldehyde oxime can be reliably synthesized via a straightforward condensation reaction, a foundational technique in organic synthesis.

Experimental Protocol: Synthesis from 4-Biphenylaldehyde

This protocol outlines the standard laboratory procedure for the synthesis of 4-Biphenylaldehyde oxime.

Materials:

-

4-Biphenylaldehyde (1.0 eq)

-

Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)

-

Sodium acetate (CH₃COONa) or Pyridine (1.5 eq)

-

Ethanol (95%)

-

Water

-